Hexadecyl 4-(bromomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 4-(bromomethyl)benzoate is an organic compound with the molecular formula C24H39BrO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexadecyl group, and the hydrogen atom of the methyl group is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl 4-(bromomethyl)benzoate can be synthesized through the esterification of 4-(bromomethyl)benzoic acid with hexadecanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at room temperature and yields the desired ester after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 4-(bromomethyl)benzoate primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be replaced by various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions. For example, reacting with sodium azide (NaN3) in dimethylformamide (DMF) can yield the corresponding azide derivative.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Azide Derivative: Formed by substitution with sodium azide.
Alcohol: Formed by reduction of the bromomethyl group.
Scientific Research Applications
Hexadecyl 4-(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of functionalized benzoates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as surfactants or liquid crystals.
Biological Studies: It may be used in the synthesis of biologically active molecules, including potential pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Hexadecyl 4-(bromomethyl)benzoate is primarily based on its ability to undergo nucleophilic substitution reactions The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but with a methyl ester instead of a hexadecyl ester.
Ethyl 4-(bromomethyl)benzoate: Similar structure but with an ethyl ester instead of a hexadecyl ester.
Uniqueness: Hexadecyl 4-(bromomethyl)benzoate is unique due to the presence of the long hexadecyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
920982-13-4 |
---|---|
Molecular Formula |
C24H39BrO2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
hexadecyl 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C24H39BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-24(26)23-18-16-22(21-25)17-19-23/h16-19H,2-15,20-21H2,1H3 |
InChI Key |
XVNWYQLRCHJICQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.